![molecular formula C12H17ClN2O B1391738 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride CAS No. 1246172-51-9](/img/structure/B1391738.png)
2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride
概要
説明
2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride is a complex organic compound characterized by its unique structure that includes an isoquinoline moiety fused to a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride typically involves multi-step processes that start with readily available precursors. The first step often includes the formation of the isoquinoline core, followed by the attachment of the propanone moiety. Key reagents such as alkyl halides, amines, and ketones are frequently used in these reactions, under conditions involving strong acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound necessitates optimized reaction conditions to ensure high yield and purity. Catalysis by transition metals, like palladium or platinum, is often employed to enhance reaction efficiency. Additionally, continuous flow reactors can be used to streamline the process, offering better control over reaction parameters and scalability.
化学反応の分析
Types of Reactions
2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride undergoes a variety of chemical reactions:
Oxidation: : The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: : Reduction reactions typically focus on the isoquinoline ring, converting it into a more saturated form.
Substitution: : The amino group and the propanone moiety can undergo substitution reactions with various electrophiles, introducing diverse functionalities.
Common Reagents and Conditions
Typical reagents include strong oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions often use alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. Oxidation often results in the formation of alcohols or ketones, while reduction can produce fully saturated compounds. Substitution reactions yield a wide range of derivatives with varied substituents attached to the nitrogen or carbon atoms.
科学的研究の応用
Chemistry
In synthetic organic chemistry, this compound is a valuable intermediate for constructing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the synthesis of novel compounds.
Biology
In biological studies, 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride is used to investigate enzyme interactions, particularly those involving isoquinoline derivatives. This helps in understanding enzyme mechanisms and developing enzyme inhibitors.
Medicine
The compound holds potential in medicinal chemistry, particularly in the design of new pharmacologically active agents. Its structure is similar to certain alkaloids, making it a candidate for drug development targeting neurological and cardiovascular diseases.
Industry
In industrial applications, this compound can be used as a precursor for manufacturing fine chemicals and advanced materials. Its reactivity and functional groups make it suitable for various chemical transformations needed in industrial processes.
作用機序
The compound exerts its effects primarily through interactions with biological targets, such as enzymes or receptors. The isoquinoline moiety is known to interact with specific active sites, modulating enzyme activity or receptor binding. This can lead to changes in cellular pathways, influencing processes such as neurotransmission or metabolic regulation.
類似化合物との比較
Similar Compounds
2-Amino-1-(2,3-dihydro-1H-isoquinolinyl)-1-propanone hydrochloride: : Similar in structure but differs in the saturation of the isoquinoline ring.
2-Amino-1-(1,2,3,4-tetrahydroisoquinolinyl)-1-propanone hydrochloride: : Another variant with a fully saturated isoquinoline ring.
Uniqueness
2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride is unique due to its specific isoquinoline structure combined with a propanone moiety, offering distinct reactivity and potential applications compared to its analogs. This uniqueness enhances its utility in research and industrial applications, making it a valuable compound in various fields.
特性
IUPAC Name |
2-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-9(13)12(15)14-7-6-10-4-2-3-5-11(10)8-14;/h2-5,9H,6-8,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVAMSQTIQDUFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C2C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


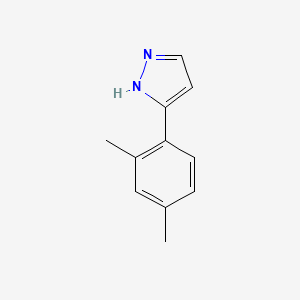

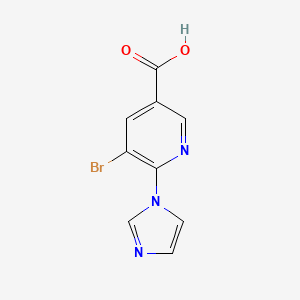
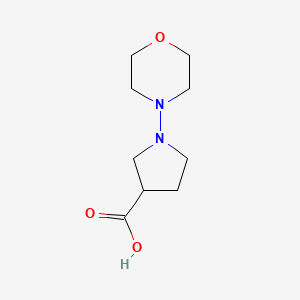
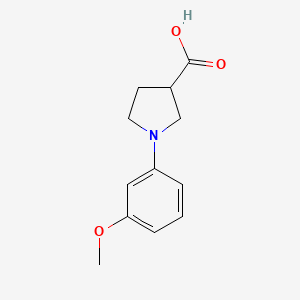
![2-Methyl-N-[(1E)-1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide](/img/structure/B1391665.png)
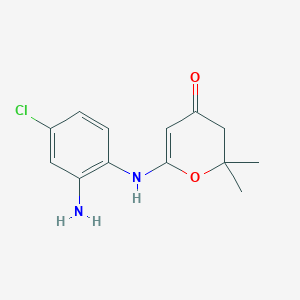
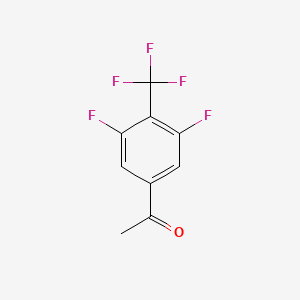
![[5-(7-Ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1391669.png)
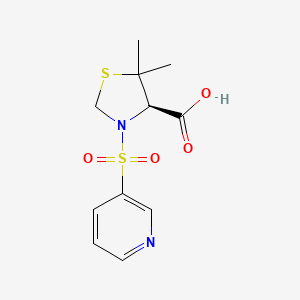
![(4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol](/img/structure/B1391672.png)
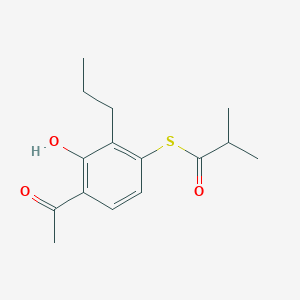
![2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]-5-fluorobenzenecarbaldehyde](/img/structure/B1391677.png)
![N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide](/img/structure/B1391678.png)
